2-[2-(3,4-Diethoxyphenyl)-1-(pyrrolidin-1-yl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound with a unique structure that includes a pyrrolidine ring and a cyclohexanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Attachment of the 3,4-Diethoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the phenyl group is introduced to the pyrrolidine ring.
Formation of the Cyclohexanedione Moiety: This can be synthesized through a Claisen condensation reaction, where two ester groups react to form the cyclohexanedione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)-1-(1-PYRROLIDINYL)ETHYLIDENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Properties
Molecular Formula |
C24H33NO4 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)-1-pyrrolidin-1-ylethylidene]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C24H33NO4/c1-5-28-21-10-9-17(14-22(21)29-6-2)13-18(25-11-7-8-12-25)23-19(26)15-24(3,4)16-20(23)27/h9-10,14H,5-8,11-13,15-16H2,1-4H3 |
InChI Key |
GDBIELYSGMWDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=O)CC(CC2=O)(C)C)N3CCCC3)OCC |
Origin of Product |
United States |
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